- Enantioselective α-Allylation of Aryl Acetic Acid Esters via C1-Ammonium Enolate Nucleophiles: Identification of a Broadly Effective Palladium Catalyst for Electron-Deficient ElectrophilesACS Catalysis, 2018, 8(11), 10537-10544,
Cas no 950194-37-3 ((-)-Benzotetramisole)

(-)-Benzotetramisole structure
Produktname:(-)-Benzotetramisole
CAS-Nr.:950194-37-3
MF:C15H12N2S
MW:252.334181785583
MDL:MFCD15072149
CID:1985678
PubChem ID:87561669
(-)-Benzotetramisole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2S)-2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole
- LogP
- (-)-Benzotetramisole
- (-)-BTM
- (2S)-2,3-Dihydro-2-phenylimidazo[2,1-b]benzothiazole
- (S)-Benzotetramisole
- (S)-2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
- MLS002206350
- SMR001295168
- (2S)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole
- cid_17747785
- HMS2210M19
- BDBM115080
- OR52688
- AK164829
- AB1011171
- B3549
- Imidazo[2,1-b]benzothiazole, 2,3-dihydro-2-phenyl-, (2S)-
- (2S)-2-pheny
- (2S)-2,3-Dihydro-2-phenylimidazo[2,1-b]benzothiazole (ACI)
- (S)-BTM
- 950194-37-3
- SCHEMBL25226606
- (4S)-4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0(2),?]dodeca-1(8),5,9,11-tetraene
- YGCWPCVAVSIFLO-GFCCVEGCSA-N
- AKOS025147094
- DTXSID50589931
- AS-69584
- (4S)-4-PHENYL-7-THIA-2,5-DIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),5,8,10-TETRAENE
- MFCD15072149
- CHEMBL1602198
- CS-W012615
-
- MDL: MFCD15072149
- Inchi: 1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m1/s1
- InChI-Schlüssel: YGCWPCVAVSIFLO-GFCCVEGCSA-N
- Lächelt: N12C[C@H](C3C=CC=CC=3)N=C1SC1C=CC=CC2=1
Berechnete Eigenschaften
- Genaue Masse: 252.07200
- Monoisotopenmasse: 252.072
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 1
- Komplexität: 348
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topologische Polaroberfläche: 40.9
Experimentelle Eigenschaften
- Dichte: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 93.0 to 97.0 deg-C
- Siedepunkt: 428.075°C at 760 mmHg
- Flammpunkt: 212.692°C
- Brechungsindex: 1.736
- Löslichkeit: Insuluble (6.1E-3 g/L) (25 ºC),
- PSA: 45.53000
- LogP: 2.79400
(-)-Benzotetramisole Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-69584-1MG |
(4S)-4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),5,8,10-tetraene |
950194-37-3 | >97% | 1mg |
£37.00 | 2025-02-08 | |
Chemenu | CM112107-5g |
Imidazo[2,1-b]benzothiazole, 2,3-dihydro-2-phenyl-, (2S)- |
950194-37-3 | 95% | 5g |
$*** | 2023-05-29 | |
TRC | B130425-10mg |
(-)-Benzotetramisole |
950194-37-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
Apollo Scientific | OR52688-1g |
(2S)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole |
950194-37-3 | 98+% | 1g |
£62.00 | 2025-02-20 | |
Chemenu | CM112107-1g |
Imidazo[2,1-b]benzothiazole, 2,3-dihydro-2-phenyl-, (2S)- |
950194-37-3 | 95% | 1g |
$*** | 2023-05-29 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015902-1g |
(-)-Benzotetramisole |
950194-37-3 | 98% | 1g |
¥461 | 2024-07-19 | |
Key Organics Ltd | AS-69584-1G |
(4S)-4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),5,8,10-tetraene |
950194-37-3 | >97% | 1g |
£379.00 | 2025-02-08 | |
Ambeed | A106904-100mg |
(S)-2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole |
950194-37-3 | 98% 99%ee | 100mg |
$15.0 | 2025-02-20 | |
Advanced ChemBlocks | O30730-25G |
(S)-2-phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole |
950194-37-3 | 95% | 25G |
$1,560 | 2023-09-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | AW094-100mg |
(-)-Benzotetramisole |
950194-37-3 | 98.0%(GC) | 100mg |
¥409.0 | 2022-05-30 |
(-)-Benzotetramisole Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Traversing Steric Limitations by Cooperative Lewis Base/Palladium Catalysis: An Enantioselective Synthesis of α-Branched Esters Using 2-Substituted Allyl ElectrophilesAngewandte Chemie, 2018, 57(26), 7800-7803,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Solvents: Methanol ; 30 min, rt
1.3 Reagents: Triethylamine ; 12 h, 55 °C
1.2 Solvents: Methanol ; 30 min, rt
1.3 Reagents: Triethylamine ; 12 h, 55 °C
Referenz
- In Situ Evaluation of Kinetic Resolution Catalysts for Nitroaldol by Rationally Designed Fluorescence ProbeJournal of Organic Chemistry, 2011, 76(10), 3616-3625,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine ; overnight, reflux; reflux → rt
1.2 Reagents: Methanesulfonyl chloride , Diisopropylethylamine Solvents: Dichloromethane ; cooled; 1 h, cooled; rt
1.3 Reagents: Diisopropylethylamine ; overnight, reflux
1.2 Reagents: Methanesulfonyl chloride , Diisopropylethylamine Solvents: Dichloromethane ; cooled; 1 h, cooled; rt
1.3 Reagents: Diisopropylethylamine ; overnight, reflux
Referenz
- Synthesis of 2,3-dihydro-2-phenyl-imidazo[2,1-b]benzothiazole (benzotetramisole)Huaxue Shiji, 2010, 32(4), 293-295,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane
Referenz
- Stereoselective synthesis of quaternary α-amino-acids [alpha-amino-acids] using chemo- and biocatalysts2010, , ,,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Enantioselective α-Benzylation of Acyclic Esters Using π-Extended ElectrophilesAngewandte Chemie, 2018, 57(37), 12102-12105,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- An enantioselective synthesis of α-alkylated pyrroles via cooperative isothiourea/palladium catalysisOrganic & Biomolecular Chemistry, 2019, 17(7), 1787-1790,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- A Regio- and Stereodivergent Synthesis of Homoallylic Amines by a One-Pot Cooperative-Catalysis-Based Allylic Alkylation/Hofmann Rearrangement StrategyAngewandte Chemie, 2019, 58(31), 10521-10527,
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Uniting C1-Ammonium Enolates and Transition Metal Electrophiles via Cooperative Catalysis: The Direct Asymmetric α-Allylation of Aryl Acetic Acid EstersJournal of the American Chemical Society, 2016, 138(16), 5214-5217,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Reagents: Methanesulfonyl chloride ; 5 min, 0 °C; 15 min, rt
1.3 Solvents: Isopropanol ; 18 h, rt → 50 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 30 min, rt
1.2 Reagents: Methanesulfonyl chloride ; 5 min, 0 °C; 15 min, rt
1.3 Solvents: Isopropanol ; 18 h, rt → 50 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 30 min, rt
Referenz
- A Scalable, Chromatography-Free Synthesis of BenzotetramisoleSynthesis, 2015, 47(1), 34-41,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Chlorosuccinimide , Tempo Solvents: 1,2-Dichloroethane ; 2 h, rt
1.2 Solvents: 1,2-Dichloroethane ; 2 h, rt
1.3 Reagents: Triethylamine ; rt
1.2 Solvents: 1,2-Dichloroethane ; 2 h, rt
1.3 Reagents: Triethylamine ; rt
Referenz
- In Situ Activation of Disulfides for Multicomponent Reactions with Isocyanides and a Broad Range of NucleophilesOrganic Letters, 2019, 21(5), 1484-1487,
(-)-Benzotetramisole Raw materials
- (S)-(+)-2-Phenylglycinol
- 2-chloro-1,3-benzothiazole
- (S)-N-(2-benzothiazolyl)-2-hydroxy-1-phenylethylamine
(-)-Benzotetramisole Preparation Products
(-)-Benzotetramisole Verwandte Literatur
-
1. Isothiourea-catalysed enantioselective radical conjugate addition under batch and flow conditionsRoberto del Río-Rodríguez,Matthew T. Westwood,Marina Sicignano,Martin Juhl,Jose A. Fernández-Salas,José Alemán,Andrew D. Smith Chem. Commun. 2022 58 7277
-
Micha? Rachwalski,Niek Vermue,Floris P. J. T. Rutjes Chem. Soc. Rev. 2013 42 9268
-
Suman Chakrabarty,Hector Palencia,Martha D. Morton,Ryan O. Carr,James M. Takacs Chem. Sci. 2019 10 4854
-
Liang Wei,Chong Shen,Yuan-Zhen Hu,Hai-Yan Tao,Chun-Jiang Wang Chem. Commun. 2019 55 6672
-
Jacqueline Bitai,Matthew T. Westwood,Andrew D. Smith Org. Biomol. Chem. 2021 19 2366
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:950194-37-3)(-)-Benzotetramisole

Reinheit:99%
Menge:5g
Preis ($):337.0
atkchemica
(CAS:950194-37-3)(-)-Benzotetramisole

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung